molecular formula C11H10N2O3S B6267662 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1042798-07-1

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid

Cat. No.: B6267662
CAS No.: 1042798-07-1
M. Wt: 250.3
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Description

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is a chemical compound belonging to the oxazole family, which is known for its wide spectrum of biological activities. This compound is primarily used for pharmaceutical testing.

Preparation Methods

The synthesis of 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves several steps:

    Synthesis of 2-(pyridin-2-yl)ethan-1-ol: This is achieved by reacting 2-bromopyridine with sodium hydride and methyl iodide.

    Synthesis of 2-(pyridin-2-yl)ethanethiol: The product from step 1 is reacted with thiophenol and potassium carbonate.

    Synthesis of 2-{[(pyridin-2-yl)thio]methyl}-3-methyl-1,2-oxazole: This involves reacting the product from step 2 with 3-methyl-1,2-oxazole and bromine.

    Synthesis of this compound: The final step involves reacting the product from step 3 with nitric acid, acetic anhydride, acetic acid, hydrogen peroxide, and sodium bicarbonate.

Chemical Reactions Analysis

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.

    Common Reagents and Conditions: Reagents such as bromine, nitric acid, and acetic anhydride are commonly used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in pharmaceutical testing to evaluate its efficacy and safety as a potential drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can be compared with other similar compounds in the oxazole family:

    Aleglitazar: An antidiabetic compound.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

1042798-07-1

Molecular Formula

C11H10N2O3S

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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